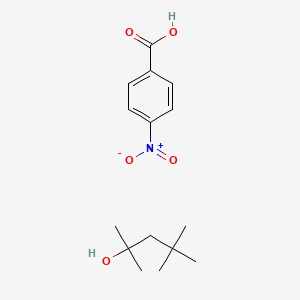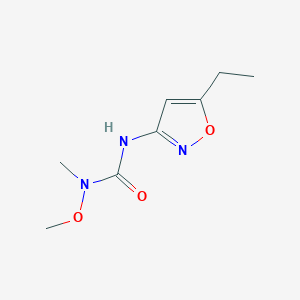
N'-(5-Ethyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-Ethyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
The synthesis of N’-(5-Ethyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea typically involves the reaction of 5-ethyl-1,2-oxazole-3-carboxylic acid with appropriate reagents to form the desired urea derivative. One common synthetic route includes the following steps:
Formation of 5-Ethyl-1,2-oxazole-3-carboxylic acid: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Conversion to the urea derivative: The carboxylic acid is then reacted with methoxyamine and methyl isocyanate under controlled conditions to yield N’-(5-Ethyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
N’-(5-Ethyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
N’-(5-Ethyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of N’-(5-Ethyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and urea moiety play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
N’-(5-Ethyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea can be compared with other similar compounds, such as:
(5-Ethyl-1,2-oxazol-3-yl)methanol: This compound contains a hydroxyl group instead of the urea moiety, leading to different chemical and biological properties.
(5-Ethyl-1,2-oxazol-3-yl)methanethiol:
Methyl N-(5-ethyl-1,2-oxazol-3-yl)carbamate:
Propriétés
Numéro CAS |
55808-57-6 |
|---|---|
Formule moléculaire |
C8H13N3O3 |
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
3-(5-ethyl-1,2-oxazol-3-yl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C8H13N3O3/c1-4-6-5-7(10-14-6)9-8(12)11(2)13-3/h5H,4H2,1-3H3,(H,9,10,12) |
Clé InChI |
IQXVKKPOSQZVOY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NO1)NC(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


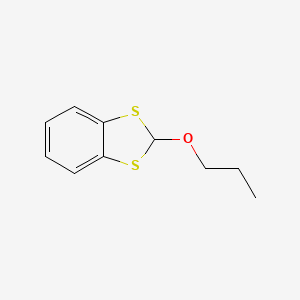
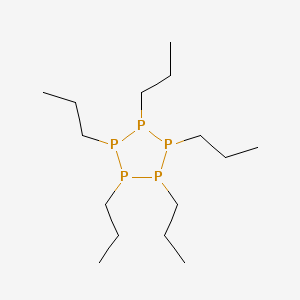
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

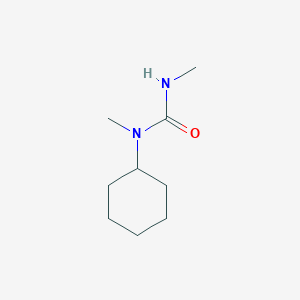
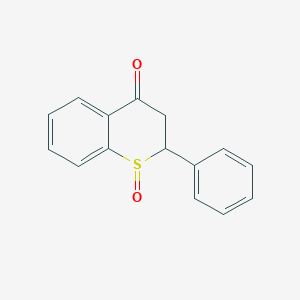
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)


![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)

![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
